molecular formula C19H29N3O3 B5397750 4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide

4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide

Cat. No. B5397750
M. Wt: 347.5 g/mol
InChI Key: AIBDUSKQRZHMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide, also known as IBMEP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazinecarboxamide derivatives and has been found to have a wide range of applications in various fields of research.

Scientific Research Applications

4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide has been found to have a wide range of applications in scientific research. One of its primary applications is in the field of neuroscience. 4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide has been used as a ligand for the dopamine D3 receptor, which is involved in the regulation of reward and addiction. This has led to the development of potential treatments for drug addiction and other related disorders.
4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide has also been used in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This has led to the development of potential anti-cancer drugs that target the piperazinecarboxamide derivatives.

Mechanism of Action

The mechanism of action of 4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide is not fully understood. However, it has been found to act as a dopamine D3 receptor antagonist, which may contribute to its effects on addiction and reward. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of dopamine receptors, which are involved in the regulation of reward and addiction. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide in lab experiments is its well-established synthesis method. This makes it easy to obtain and use in various studies. However, one of the limitations of using 4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide in scientific research. One potential direction is the development of more potent dopamine D3 receptor antagonists for the treatment of addiction and related disorders. Another potential direction is the development of more effective anti-cancer drugs that target the piperazinecarboxamide derivatives. Additionally, 4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide may have potential applications in other fields of research, such as neurodegenerative disorders and pain management.
Conclusion
In conclusion, 4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide is a chemical compound that has been widely used in scientific research. Its well-established synthesis method, wide range of applications, and potential for future directions make it an important compound for further study. Its effects on the dopamine D3 receptor and cancer cells have led to the development of potential treatments for addiction and cancer. However, further research is needed to fully understand its mechanism of action and potential applications in other fields of research.

Synthesis Methods

The synthesis of 4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide involves the reaction between 4-methoxyphenethylamine and isobutyryl chloride in the presence of triethylamine. The resulting product is then reacted with 2-methyl-3-oxopiperazine to produce 4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide. This synthesis method has been well-established and has been used in various studies.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)13-21-11-12-22(15(3)18(21)23)19(24)20-10-9-16-5-7-17(25-4)8-6-16/h5-8,14-15H,9-13H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBDUSKQRZHMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1C(=O)NCCC2=CC=C(C=C2)OC)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.